Butyl methylphosphonofluoridate

LogP Lipophilicity QSAR

Butyl methylphosphonofluoridate (CAS 352-63-6) is an organophosphorus compound belonging to the G‑series family of nerve agents. Its molecular structure features a phosphorus centre bonded to a fluorine atom, a methyl group, and an n‑butoxy substituent (C₅H₁₂FO₂P; MW 154.12 g/mol).

Molecular Formula C5H12FO2P
Molecular Weight 154.12 g/mol
CAS No. 352-63-6
Cat. No. B12670025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl methylphosphonofluoridate
CAS352-63-6
Molecular FormulaC5H12FO2P
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(C)F
InChIInChI=1S/C5H12FO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
InChIKeyDPBYNDKWLKHTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Methylphosphonofluoridate (CAS 352-63-6): Physicochemical Identity & G‑Series Classification for Informed Procurement


Butyl methylphosphonofluoridate (CAS 352-63-6) is an organophosphorus compound belonging to the G‑series family of nerve agents. Its molecular structure features a phosphorus centre bonded to a fluorine atom, a methyl group, and an n‑butoxy substituent (C₅H₁₂FO₂P; MW 154.12 g/mol) [1]. The compound is a liquid at ambient temperature with a boiling point of 177.1 °C (760 mmHg) and a density of 1.048 g/cm³ . As an alkyl methylphosphonofluoridate, it shares the core mechanism of irreversible acetylcholinesterase (AChE) inhibition with other G‑agents, yet its specific O‑alkyl chain length confers distinct partitioning, volatility, and detoxification profiles that are critical for experimental design and procurement decisions.

Why In‑Class G‑Series Interchangeability Fails: The O‑Alkyl Chain as a Performance Determinant for Butyl Methylphosphonofluoridate


Generic substitution of G‑series agents is not scientifically defensible because the O‑alkyl chain profoundly modulates physicochemical behaviour, detoxification kinetics, and environmental fate. Detoxification rates by oxime‑substituted β‑cyclodextrin increase with the steric bulk and chain length of the alkoxy residue [1], and phytotoxicity trends follow the same O‑alkyl rank order [2]. Consequently, butyl methylphosphonofluoridate occupies a distinct intermediate position between smaller (e.g., ethyl, isopropyl) and larger (e.g., cyclohexyl, pinacolyl) analogues, meaning that data generated with one homologue cannot be reliably extrapolated to another.

Quantitative Differential Evidence for Butyl Methylphosphonofluoridate Versus Sarin, Soman, and Cyclosarin


Lipophilicity (LogP) of Butyl Methylphosphonofluoridate Compared to Sarin and Cyclosarin

Butyl methylphosphonofluoridate exhibits a computed LogP of 2.60, which is significantly higher than that of sarin (2.20) and lower than that of cyclosarin (3.13) . This intermediate lipophilicity predicts a correspondingly intermediate propensity for passive dermal penetration and tissue partitioning, directly informing both in vitro toxicology study design and procurement of analogues for percutaneous hazard modelling.

LogP Lipophilicity QSAR Dermal Absorption

Volatility Ranking by GC Retention Index (SE‑54): Butyl Methylphosphonofluoridate Versus Sarin

On a non‑polar SE‑54 capillary column (25 m × 0.32 mm × 0.25 μm film, He carrier), butyl methylphosphonofluoridate elutes with a retention index (RI) of 971, whereas sarin exhibits an RI of 820 under identical chromatographic conditions [1][2]. The higher RI of the butyl ester directly reflects its lower volatility, making it more persistent on surfaces and in environmental matrices than sarin but still far more volatile than cyclosarin (vapor pressure ≈0.1 mmHg).

Volatility Retention Index Gas Chromatography Environmental Persistence

Detoxification Rate by Oxime‑β‑Cyclodextrin: Chain‑Length Dependence Favouring the Butyl Homologue

A systematic in vitro structure–activity study of 11 alkyl methylphosphonofluoridates demonstrated that detoxification rates by an oxime‑substituted β‑cyclodextrin correlate positively with the steric bulk and chain length of the alkoxy group; bulkier esters are hydrolysed faster, with the exception of the highly branched pinacolyl (soman) side chain [1]. The n‑butyl homologue, being larger than isopropyl (sarin) but less sterically encumbered than cyclohexyl (cyclosarin), is predicted to exhibit an intermediate detoxification rate, making it a valuable probe for calibrating scavenger efficacy across the G‑series spectrum.

Detoxification Cyclodextrin Scavenger Enzyme Reactivation

Phytotoxicity Rank Order: O‑Alkyl Group Size Governs Plant Toxicity

In a wheat seed germination and seedling growth assay, the phytotoxicity of O‑alkyl methylphosphonofluoridates increased in the order ethyl < isopropyl < pinacolyl (3,3‑dimethylbut‑2‑yl) < cyclohexyl [1]. Although the n‑butyl ester was not included in that specific study, the clear monotonic relationship with alkyl size places butyl methylphosphonofluoridate between isopropyl (sarin) and pinacolyl (soman) in predicted environmental toxicity, a ranking that directly informs ecotoxicological risk assessment and the design of plant‑based fate studies.

Phytotoxicity Environmental Fate Wheat Bioassay Structure-Activity Relationship

PAF‑AH vs. AChE Selectivity: Shorter n‑Alkyl Chains Confer Higher Cholinesterase Potency

In a series of n‑alkyl methylphosphonofluoridates, AChE inhibitory potency decreased as chain length increased, while platelet‑activating factor acetylhydrolase (PAF‑AH) potency increased, reaching maximum selectivity (>3000‑fold) for C13–C18 compounds [1]. The shorter n‑butyl (C4) chain is therefore expected to display higher intrinsic AChE inhibition and lower PAF‑AH selectivity relative to the ultra‑long‑chain analogues, positioning butyl methylphosphonofluoridate as a more authentic surrogate for the toxicological profile of classical G‑agents (sarin, soman) in studies where secondary target engagement must be minimized.

PAF-AH Selectivity Acetylcholinesterase Secondary Targets

19F NMR Diastereoisomer Doubling: A Unique Analytical Signature for O‑2‑Butyl Methylphosphonofluoridate

The 19F NMR spectrum of O‑2‑butyl methylphosphonofluoridate exhibits a characteristic doubling of resonances arising from a 1:1 mixture of diastereoisomers, producing two sets of double quartets of equal intensity [1]. This phenomenon, also observed for O‑pinacolyl methylphosphonofluoridate (soman), introduces a chiral‑centre‑dependent spectral fingerprint that is absent in achiral O‑alkyl esters such as sarin. For analytical and forensic laboratories, this signature provides a unique confirmatory marker, enabling unambiguous identification of the butyl homologue in complex matrices.

19F NMR Diastereoisomer Analytical Chemistry Forensic Analysis

Evidence‑Backed Application Scenarios for Butyl Methylphosphonofluoridate


Calibration of β‑Cyclodextrin‑Based Organophosphate Scavengers

The intermediate detoxification rate predicted for the n‑butyl ester makes it an optimal calibration standard for structure–activity relationship studies of oxime‑substituted β‑cyclodextrin scavengers [1]. Its chain length fills the gap between isopropyl (sarin) and cyclohexyl (cyclosarin), allowing researchers to construct a continuous reactivity profile across the G‑series.

Environmental Persistence and Ecotoxicology Modelling

With a retention index (RI 971) significantly higher than that of sarin (RI 820) [1], butyl methylphosphonofluoridate serves as a realistic model compound for evaluating the environmental fate of semi‑volatile nerve agents. Its predicted phytotoxicity rank between isopropyl and pinacolyl [2] further supports its use in plant‑based ecotoxicity assays.

Dermal Absorption and Partitioning Studies

The LogP of 2.60 positions butyl methylphosphonofluoridate as a more lipophilic alternative to sarin (LogP 2.20) [1], making it a superior candidate for in vitro skin‑penetration models that require enhanced membrane partitioning without the near‑zero vapour pressure of cyclosarin.

Forensic and Verification Analysis by 19F NMR

The unique diastereoisomer‑doubling signature observed in the 19F NMR spectrum [1] provides forensic laboratories with a definitive analytical marker for identifying butyl methylphosphonofluoridate in complex environmental and biological samples, distinguishing it from other G‑series agents that lack this chiral spectral feature.

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